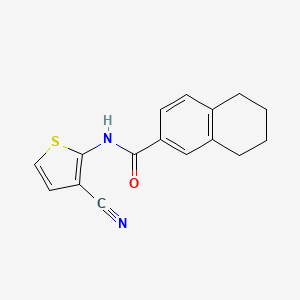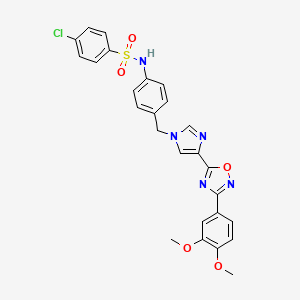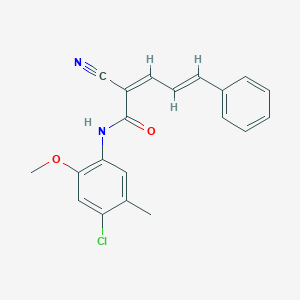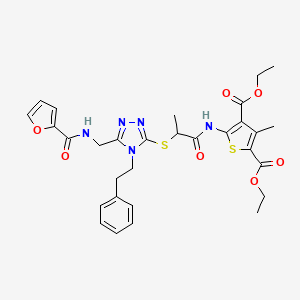
(2S)-2-Pyrazin-2-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Pyrazin-2-ylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as pyrazinylpropanol or PZP and has a molecular formula of C8H10N2O.
Mécanisme D'action
The exact mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-ol is not yet fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes, receptors, and ion channels. For example, (2S)-2-Pyrazin-2-ylpropan-1-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-Pyrazin-2-ylpropan-1-ol can have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant and anti-inflammatory properties. In addition, (2S)-2-Pyrazin-2-ylpropan-1-ol has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-Pyrazin-2-ylpropan-1-ol in lab experiments is its versatility. This compound can be used as a building block for the synthesis of more complex molecules or as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on (2S)-2-Pyrazin-2-ylpropan-1-ol. One of the main areas of interest is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-ol and its potential applications in various fields. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of more potent and selective drug candidates for the treatment of various diseases.
Méthodes De Synthèse
(2S)-2-Pyrazin-2-ylpropan-1-ol can be synthesized by the reaction of pyrazine-2-carboxylic acid with L-alanine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then deprotected using a base such as sodium hydroxide to yield (2S)-2-Pyrazin-2-ylpropan-1-ol.
Applications De Recherche Scientifique
(2S)-2-Pyrazin-2-ylpropan-1-ol has been studied for its potential applications in various fields including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In organic chemistry, (2S)-2-Pyrazin-2-ylpropan-1-ol has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been explored for its potential as a precursor for the synthesis of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUKLLBZGNVGD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Pyrazin-2-ylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

methanone](/img/structure/B2701139.png)


![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)

![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)
